1-{[5-(4-methylphenyl)-1H-pyrazol-3-yl]carbonyl}piperazine
Overview
Description
1-{[5-(4-methylphenyl)-1H-pyrazol-3-yl]carbonyl}piperazine is a chemical compound that belongs to the class of piperazine derivatives. It is a white crystalline powder that is used in scientific research applications. This compound has gained significant attention due to its potential therapeutic properties.
Scientific Research Applications
1-{[5-(4-methylphenyl)-1H-pyrazol-3-yl]carbonyl}piperazine has been extensively studied for its potential therapeutic properties. It has been shown to exhibit anti-inflammatory, analgesic, and antitumor activities. This compound has also been investigated for its potential use in the treatment of neurological disorders such as depression and anxiety.
Mechanism of Action
The exact mechanism of action of 1-{[5-(4-methylphenyl)-1H-pyrazol-3-yl]carbonyl}piperazine is not fully understood. However, it has been suggested that this compound exerts its therapeutic effects by modulating the activity of certain neurotransmitters in the brain. It has also been shown to inhibit the activity of certain enzymes that are involved in the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that 1-{[5-(4-methylphenyl)-1H-pyrazol-3-yl]carbonyl}piperazine has a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and prostaglandins. This compound has also been shown to increase the activity of certain antioxidant enzymes in the body.
Advantages and Limitations for Lab Experiments
One advantage of using 1-{[5-(4-methylphenyl)-1H-pyrazol-3-yl]carbonyl}piperazine in lab experiments is its potential therapeutic properties. This compound has been shown to exhibit anti-inflammatory, analgesic, and antitumor activities. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for research involving 1-{[5-(4-methylphenyl)-1H-pyrazol-3-yl]carbonyl}piperazine. One area of research could focus on the development of more efficient synthesis methods for this compound. Another area of research could involve investigating the potential use of this compound in the treatment of neurological disorders such as depression and anxiety. Additionally, further studies could be conducted to investigate the potential use of this compound in the treatment of various types of cancer.
properties
IUPAC Name |
[3-(4-methylphenyl)-1H-pyrazol-5-yl]-piperazin-1-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-11-2-4-12(5-3-11)13-10-14(18-17-13)15(20)19-8-6-16-7-9-19/h2-5,10,16H,6-9H2,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDQMYKDIZAJCBN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N3CCNCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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